N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-17(14-2-1-7-26-14)22-19-21-13-5-6-23(9-16(13)28-19)18(25)11-3-4-12-15(8-11)27-10-20-12/h1-4,7-8,10H,5-6,9H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHAMFROBDQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various synthetic methodologies. The compound's structure is characterized using techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure indicates successful acylation with a bond length of the C=O bond measured at 1.221(6) Å, confirming the integrity of the amide linkage and the spatial arrangement of the benzothiazole and furan moieties .
Anticancer Properties
Research has indicated that compounds containing thiazole and benzothiazole frameworks exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown cytotoxic effects against various cancer cell lines including MDA-MB-231 and HCT116. In particular, this compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Neuroprotective potential has been attributed to compounds with similar structural motifs. The involvement of this compound in modulating neuroinflammation and oxidative stress pathways has been suggested in preliminary studies. This may provide therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Antitumor Activity : In a study by Da Silva et al., thiazolidinone derivatives were synthesized and tested for their anticancer activity against glioblastoma multiforme cells. Among the synthesized compounds, those incorporating benzothiazole exhibited potent antitumor effects with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : A series of thiazole derivatives were screened for their antimicrobial activity against various strains. Compounds with structural similarities to this compound showed enhanced inhibition rates compared to conventional antibiotics .
Research Findings Summary Table
Scientific Research Applications
Anticancer Properties
The compound has demonstrated promising anticancer activity in several studies:
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives containing thiazole and pyridine structures have been linked to cell cycle arrest and apoptosis in various cancer cell lines .
- Case Studies : In vitro studies have shown that N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide exhibits significant cytotoxicity against glioblastoma and breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : It has been tested against various bacterial strains and fungi, showing effective inhibition rates comparable to established antimicrobial agents .
Therapeutic Potential
Given its diverse biological activities, this compound holds potential in several therapeutic areas:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for constructing the thiazolo[5,4-c]pyridine core in this compound?
The thiazolo[5,4-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, sulfur-directed ortho-lithiation of 2-chlorothiazole derivatives followed by nucleophilic coupling with isocyanates can generate intermediates (e.g., 2-chloro-N-aryl-thiazole-5-carboxamide) . Subsequent amide protection (e.g., using NaH and 4-methoxybenzyl chloride) and coupling with pyrimidine or piperazine derivatives yield advanced intermediates. Deprotection and condensation with functionalized amines complete the synthesis .
Q. Which spectroscopic methods are critical for characterizing intermediates and the final compound?
- NMR : 1H and 13C NMR are essential for confirming regiochemistry and substituent positions, particularly for distinguishing between fused thiazole and pyridine rings .
- IR : Identifies key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight and purity, especially for detecting minor byproducts (e.g., M+1 or M+Na adducts) .
Q. How is purity assessed during synthesis?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Purity ≥98% is typically required for biological testing, as seen in reference standards for related thiazole carboxamides .
Advanced Research Questions
Q. What experimental design strategies optimize yield in multi-step syntheses?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) can identify optimal conditions. For example, flow-chemistry approaches improve reproducibility in diazomethane synthesis by controlling reaction time and mixing .
- Base Selection : Bases like DBU or NaH enhance coupling efficiency in amide bond formation, but their reactivity must be balanced with side reactions (e.g., dehalogenation) .
Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?
Discrepancies often arise from purification methods or intermediate stability. For instance, PMB-protected intermediates in achieved 76% yield after crystallization, while analogous compounds in showed lower yields (9.5–63.4%) due to competing side reactions during cyclization. Rigorous in-process monitoring (e.g., TLC or LC-MS) is recommended to isolate stable intermediates .
Q. What mechanistic insights guide the suppression of byproducts in thiazole-pyridine fusion reactions?
- Intermediate Trapping : Adding scavengers (e.g., molecular sieves) can sequester reactive byproducts like HCl generated during coupling steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may promote hydrolysis; anhydrous conditions are critical for thiazole ring closure .
Q. How do structural modifications (e.g., benzo[d]thiazole vs. furan substitutions) impact physicochemical properties?
- LogP : Benzo[d]thiazole increases lipophilicity (LogP ~3.8–4.2), enhancing membrane permeability but risking solubility issues. Furan-carboxamide groups introduce hydrogen-bonding sites, improving aqueous solubility .
- Bioactivity : Thiazolo[5,4-c]pyridine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced kinase inhibition, as seen in Dasatinib analogs .
Methodological Recommendations
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediates. Final compounds may require recrystallization from ethanol/water mixtures .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify hydrolytically labile groups (e.g., ester or amide bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
